molecular formula C10H13Cl2NO B067199 (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL CAS No. 160707-16-4

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Cat. No. B067199
M. Wt: 234.12 g/mol
InChI Key: LGIGCDLFWQIHLQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL involves reactions between chloral and substituted anilines, leading to a variety of products depending on the reaction conditions. These reactions yield N-arylaminoalcohols and N,N'-β,β,β-trichloroethylidene-bis-substituted anilines under specific conditions (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL has been elucidated using high-resolution magnetic resonance spectroscopy and ab initio calculations, providing insights into the conformation and electronic structure of these molecules. These techniques offer a detailed understanding of the structural attributes that influence the reactivity and properties of the compound (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactivity of compounds like (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is influenced by the presence of chloral and substituted anilines, leading to diverse reaction pathways and products. These reactions are essential for understanding the chemical behavior and potential applications of the compound in various domains (Issac & Tierney, 1996).

Scientific Research Applications

Chiral Building Block

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is explored as a chiral building block in various syntheses. Dehmlow and Westerheide (1992) discussed the conversion of methioninol into (S)-4,5-dihydro-4-[2-(methylthio)ethyl]-2-phenyl-1,3-oxazole, highlighting the utility of such compounds in stereospecific syntheses (Dehmlow & Westerheide, 1992).

Asymmetric Synthesis

Mattei et al. (2011) described the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, emphasizing the role of chiral compounds like (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL in facilitating asymmetric catalytic processes (Mattei, Moine, Püntener, & Schmid, 2011).

Structural and Molecular Docking Studies

Vanasundari et al. (2018) conducted structural and molecular docking studies on derivatives of butanoic acid, including those related to (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL. Their research focused on the electronic properties and biological activities, indicating potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis of Derivatives

Research by Hegedüs et al. (2015) on the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base, using catalytic hydrogenation over palladium, highlights the chemical versatility of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL in synthesizing various derivatives (Hegedüs, Miskolczi, Bánsághi, Székely, & Faigl, 2015).

Preparation of Biological Compounds

The synthesis of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and its reaction with various agents to produce biologically active heterocyclic compounds, as detailed by Sayed et al. (2003), demonstrates the potential of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL in the preparation of compounds with expected biological activity (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Conformational Studies

Research by Rondino et al. (2016) on the conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its diastereomeric adducts with butan-2-ol provides insight into the structural properties of compounds like (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, particularly in terms of molecular interactions (Rondino, Satta, Piccirillo, Ciavardini, Giardini, Speranza, Avaldi, & Paladini, 2016).

Aminolysis Reactions

Novakov et al. (2017) investigated the aminolysis of various compounds in butan-1-ol, showing the reactivity of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL and similar molecules under specific conditions (Novakov, Brunilina, Vernigora, Kirillov, Mkrtchyan, Navrotskii, Sheikin, Yablokov, Ruchko, & Kachala, 2017).

Safety And Hazards

The safety information for this compound includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3S)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGCDLFWQIHLQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237123
Record name (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

CAS RN

160707-16-4
Record name (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160707-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, γ-(aminomethyl)-3,4-dichloro-, (γS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

150 ml of a saturated solution of hydrogen chloride in ether are added to a solution of 149 g of 4-(tetrahydropyran-2-yloxy)-2-(3,4-dichlorophenyl)-1-aminobutane in 700 ml of methanol. The mixture is stirred for 1/2 hour at room temperature and concentrated under vacuum and the residue is taken up in 500 ml of water and washed with ether. The aqueous phase is rendered alkaline with a solution of sodium hydroxide and extracted twice with methylene chloride. The organic phases are dried over MgSO4, filtered and concentrated under vacuum. The residue is taken up in 400 ml of isopropyl ether and the mixture is stirred for one hour at room temperature. The precipitate is filtered off and washed with ether.
[Compound]
Name
saturated solution
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

350 ml of a 1 molar solution of BH3 in THF are added to a solution of 244 g (1 mol) of (-)-3-cyano-3-(3,4-dichlorophenyl)propionic acid in 500 ml of THF, cooled to 0° C. When the evolution of hydrogen has ceased, 650 ml of the borane solution are added at 20° C., followed by 1000 ml at 40° C. When the reaction is complete, the excess borane is destroyed by the addition of methanol and the reaction mixture is concentrated to dryness. The concentrate is dissolved in 500 ml of water, acidified with hydrochloric acid and washed twice with 250 ml of toluene. The aqueous phase is rendered alkaline with sodium hydroxide and extracted with twice 400 ml of dichloromethane. The organic phase is washed with water, separated off by decantation, dried over magnesium sulfate and concentrated under vacuum to give 159 g (yield: 68%) of the expected product. Chiral purity by HPLC: 99%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Yield
68%

Synthesis routes and methods IV

Procedure details

To a mechanically stirred solution of 2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butylamine (550 g) in methanol (3300 mL) was added in one portion 6.0N hydrochloric acid (352 mL), resulting in a slight exotherm. After being stirred for 3 hours, the reaction mixture was evaporated, and the residue was diluted with water to 3 L volume. This solution was extracted with ether (2 times 500 mL), basified with sodium hydroxide pellets (100 g), and extracted with ethyl acetate (4 times 500 mL). The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride), dried, and evaporated to give the alcohol as an amber oil (367 g) that solidified under high vacuum; NMR: 7.39 (d, 1, J=8.2), 7.28 (d, 1, J=2.0), 7.04 (dd, 1, J=8.2, 2.0), 3.65 (m, 1), 3.50 (m, 1), 2.90 (m, 2), 2.71 (m, 1), 2.25 (m, 2), 1.86 (m, 2).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3300 mL
Type
solvent
Reaction Step One
Quantity
352 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a 1M Et2O solution of LiAlH4 (200 mL, 200 mmol) at 0° C., slowly add the product of Step 2 (14.35 g, 49.1 mmol) dissolved in tetrahydrofuran (THF) (100 mL). Allow the reaction mixture to warm to room temperature and stir for 45 min. After recooling to 0° C., quench the excess LiAlH4 by the careful addition of aqueous saturated Na2SO4 (20 mL). Dry the solution with Na2SO4 and filter. Wash the lithium salts with Et2O (3×300 mL). Concentrate the combined filtrates to give 8.65 g of 4-amino-3-(3,4-dichlorophenyl)-butanol as a white solid (36.9 mmol, 75%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
product
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.